S-p-Methylbenzyl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

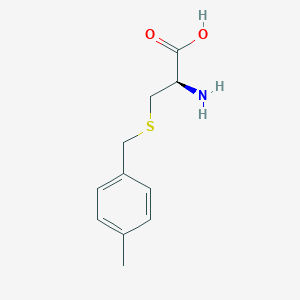

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAPFSZIUBUTNW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553909 | |

| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42294-52-0 | |

| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-p-Methylbenzyl-L-cysteine chemical structure and properties

An In-depth Technical Guide to S-p-Methylbenzyl-L-cysteine

Introduction

This compound is a derivative of the naturally occurring amino acid L-cysteine, characterized by the attachment of a p-methylbenzyl group to the sulfur atom.[1] This modification enhances its reactivity and solubility, making it a compound of significant interest in pharmaceutical research, biochemistry, and drug development.[2] Its potential applications are diverse, ranging from roles in cancer treatment and neuroprotection to antioxidant research and protein engineering.[2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological activities, tailored for researchers and professionals in the life sciences.

Chemical Structure and Properties

This compound is a chiral molecule with the L-configuration at the α-carbon.[1] The presence of both hydrophilic amino acid functionalities and a lipophilic aromatic group gives it an amphiphilic character, influencing its solubility.[1] At physiological pH, it exists predominantly as a zwitterion.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | [1][] |

| CAS Number | 42294-52-0 | [1][2][4][5][6][7] |

| Molecular Formula | C₁₁H₁₅NO₂S | [1][2][4][5][6][7] |

| Molecular Weight | 225.31 g/mol | [1][5][6] |

| Melting Point | >195°C (with decomposition) | [1][6] |

| Boiling Point (Predicted) | 392.9 ± 42.0 °C | [6] |

| Density (Predicted) | 1.223 ± 0.06 g/cm³ | [6] |

| pKa (Carboxylic Acid) | ~2.1 | [1][6] |

| pKa (Amino Group) | ~9.8 | [1] |

| Solubility | Slightly soluble in aqueous acid (when heated).[6] Solubility is influenced by both polar (amino and carboxyl) and non-polar (aromatic) groups.[1] | [1][6] |

| Appearance | White solid | [6] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2][6] |

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a candidate for therapeutic development and a tool for biochemical research.[1][2] Its structure allows for interactions with various biomolecules, including the formation of disulfide bonds, which is crucial in protein structure and stability.[1][2]

Key reported biological activities include:

-

Antioxidant Properties : Like other cysteine derivatives, it may function as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.[1][2] This suggests potential applications in preventing or treating diseases related to oxidative stress.[1][2]

-

Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, a property that could be leveraged in various therapeutic contexts.[1][2]

-

Cytotoxicity : Research has indicated potential cytotoxic effects against specific cancer cell lines, highlighting its potential utility in oncology.[1]

-

Modulation of Cellular Pathways : It has been explored for its ability to modulate cellular pathways, particularly in the contexts of cancer therapy and neuroprotection.[2]

References

- 1. Buy this compound | 42294-52-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. 42294-52-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS NO. 42294-52-0 | this compound | C11H15NO2S [localpharmaguide.com]

S-p-Methylbenzyl-L-cysteine IUPAC nomenclature and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-p-Methylbenzyl-L-cysteine, a derivative of the amino acid L-cysteine. This document details its chemical identity, synthesis, and known biological activities, offering valuable information for its application in research and development.

Core Compound Details

| Property | Value |

| IUPAC Nomenclature | (2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid[1] |

| CAS Number | 42294-52-0[2] |

| Molecular Formula | C₁₁H₁₅NO₂S |

| Molecular Weight | 225.31 g/mol [2] |

| Canonical SMILES | CC1=CC=C(C=C1)CSCC(C(=O)O)N[2] |

| InChI Key | QOAPFSZIUBUTNW-JTQLQIEISA-N[2] |

Synthesis Protocol

The synthesis of this compound typically involves the S-alkylation of L-cysteine with p-methylbenzyl chloride. A general procedure is outlined below, based on common methods for synthesizing similar S-substituted cysteine derivatives.

Materials:

-

L-cysteine hydrochloride monohydrate

-

p-Methylbenzyl chloride

-

Sodium hydroxide (NaOH) or another suitable base

-

Solvent (e.g., ethanol, water, or a biphasic mixture)

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethyl acetate and hexanes for recrystallization

Procedure:

-

Dissolution of L-cysteine: Dissolve L-cysteine hydrochloride monohydrate in an aqueous solution of sodium hydroxide at 0°C with stirring. The basic conditions deprotonate the thiol group, making it a potent nucleophile.

-

Schotten-Baumann Reaction: To the chilled solution, add p-methylbenzyl chloride dropwise. Concurrently, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10. This pH is crucial for the selective S-alkylation over N-alkylation.

-

Reaction Monitoring: Stir the reaction mixture for several hours at 0-5°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with a nonpolar solvent like dichloromethane to remove any unreacted p-methylbenzyl chloride.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Experimental Protocols for Biological Activity Assessment

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

-

-

Assay:

-

To each well of a 96-well plate, add a specific volume of the test compound or control solution.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis:

-

The percentage of cell viability is calculated as:

where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

-

Putative Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known activities of other cysteine derivatives and the cellular response to oxidative stress, a putative mechanism can be proposed. Cysteine derivatives are known to influence cellular redox balance, which can in turn affect various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the MAPK pathway. It is plausible that this compound, through its potential antioxidant or pro-oxidant activities, could modulate the MAPK pathway. For instance, by scavenging reactive oxygen species (ROS), it might attenuate the activation of pro-inflammatory and pro-apoptotic branches of the MAPK pathway (e.g., JNK and p38). Conversely, under certain conditions, it might induce oxidative stress, leading to the activation of these pathways and subsequent cytotoxicity in cancer cells.

Below is a conceptual diagram illustrating this hypothesized relationship.

Caption: Putative modulation of the MAPK pathway by this compound via ROS.

Conclusion

This compound is a cysteine derivative with potential applications in pharmaceutical and biomedical research. Its synthesis is achievable through established chemical methods. The provided experimental protocols for assessing its antioxidant and cytotoxic activities offer a foundation for further investigation into its biological effects. The proposed involvement with the MAPK signaling pathway provides a testable hypothesis for future studies to elucidate its precise mechanism of action. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this compound.

References

In Vitro Biological Activity of S-p-Methylbenzyl-L-cysteine and Related Compounds: A Technical Guide

Disclaimer: Scientific literature with specific in vitro biological activity data for S-p-Methylbenzyl-L-cysteine is limited. This guide summarizes the known biological activities of closely related S-substituted cysteine derivatives, namely S-allyl-L-cysteine (SAC), S-trityl-L-cysteine (STLC), and S-benzyl-L-cysteine (SBC), to provide a comprehensive overview of the potential activities of this class of compounds for researchers, scientists, and drug development professionals. The data presented herein should be attributed to the specified analogue and not directly to this compound unless otherwise stated.

Introduction

S-substituted cysteine derivatives are a class of compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These molecules, structurally related to the amino acid cysteine, have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a detailed overview of the in vitro biological activities of key S-substituted cysteine compounds, focusing on their cytotoxic and apoptotic effects on cancer cells, enzyme inhibition, and underlying mechanisms of action.

Cytotoxic and Antiproliferative Activity

S-substituted cysteine derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The potency of these compounds varies depending on the specific derivative, the cancer cell type, and the duration of exposure.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values and other cytotoxicity data for S-allyl-L-cysteine (SAC) and S-trityl-L-cysteine (STLC) in various human cancer cell lines.

| Compound | Cell Line | Assay | Incubation Time | IC50 / % Inhibition | Reference |

| S-allyl-L-cysteine (SAC) | MCF-7 (Breast Adenocarcinoma) | LDH Cytotoxicity | 24 and 48 hours | < 0.2% cytotoxicity at 2245 µM | [1] |

| MCF-7 (Breast Adenocarcinoma) | MTT | 24 hours | 25% reduction in viable cells at 4.50 mM | [2] | |

| MDA-MB-231 (Breast Adenocarcinoma) | MTS | 24 hours | No significant decrease in viable cells up to 4.50 mM | [2] | |

| T24 (Bladder Cancer) | CCK-8 | 48 hours | 52.98 mM | [3] | |

| T24R2 (Cisplatin-resistant Bladder Cancer) | CCK-8 | 48 hours | 19.87 mM | [3] | |

| SJ-N-KP (Neuroblastoma) | MTT | 48 hours | Anti-proliferative effect at 20 mM | [4] | |

| IMR5 (MYCN-amplified Neuroblastoma) | MTT | 48 hours | Anti-proliferative effect at 20 mM | [4] | |

| HCC827 (Lung Cancer) | Not specified | 24, 48, and 72 hours | Concentration- and time-dependent decrease in cell viability at 10 and 20 mM | [5][6] | |

| NCI-H1975 (Lung Cancer) | Not specified | 24, 48, and 72 hours | Concentration- and time-dependent decrease in cell viability at 10 and 20 mM | [5][6] | |

| S-trityl-L-cysteine (STLC) | HeLa (Cervical Cancer) | Not specified | Not specified | IC50 = 700 nM (for mitotic arrest) | [7] |

| NCI 60 cell line panel | Not specified | Not specified | GI50 = 1.31 µM | [7] |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of the anticancer activity of S-substituted cysteine derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

S-allyl-L-cysteine (SAC) has been shown to induce apoptosis in various cancer cell lines, including breast, bladder, and neuroblastoma cells.[1][3][4] This is often accompanied by cell cycle arrest, particularly in the S-phase or G2/M phase.[3]

S-trityl-L-cysteine (STLC) is a potent inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[8][9] Inhibition of Eg5 by STLC leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis.[8][9][10] STLC has been observed to induce apoptosis and cell cycle arrest in a dose-dependent manner in neuroblastoma cells.[8][9]

Signaling Pathways

The biological effects of S-substituted cysteine derivatives are mediated through the modulation of various intracellular signaling pathways.

Apoptotic Signaling Pathway

The induction of apoptosis by these compounds often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events include:

-

Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic/anti-apoptotic protein ratio (e.g., Bax/Bcl-2).[3]

-

Caspase activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[11]

-

Mitochondrial membrane depolarization: Loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4]

The following diagram illustrates a generalized apoptotic signaling pathway potentially activated by S-substituted cysteine derivatives.

Caption: Generalized apoptotic signaling pathway modulated by S-substituted cysteine derivatives.

Other Signaling Pathways

-

AKT Pathway: S-allyl-L-cysteine has been shown to inhibit the AKT signaling pathway, which is crucial for cell survival.[3]

-

MAPK and NF-κB Pathways: S-trityl-L-cysteine-mediated apoptosis and cell cycle arrest in neuroblastoma cells are triggered by the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8][9]

-

Nrf2 and NF-κB: In lung cancer cells, S-allylcysteine induces cytotoxic effects through the downregulation of Nrf2 and NF-κB.[5][6]

Enzyme Inhibition

S-substituted cysteine derivatives can act as inhibitors of various enzymes.

| Compound | Enzyme | Inhibition Type | Ki / IC50 | Reference |

| S-benzyl-L-cysteine (SBC) | ASCT2 (Alanine, Serine, Cysteine Transporter 2) | Competitive | Apparent Ki = 780 µM | [12] |

| S-trityl-L-cysteine (STLC) | Eg5 (Mitotic Kinesin) | Not specified | IC50 = 140 nM (microtubule-activated ATPase activity) | [7] |

| Eg5 (Mitotic Kinesin) | Not specified | IC50 = 1 µM (basal ATPase activity) | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the S-substituted cysteine derivative for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Analysis by Western Blot

This protocol outlines the detection of key apoptosis-related proteins.

-

Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: A typical experimental workflow for in vitro analysis of S-cysteine derivatives.

Conclusion

References

- 1. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downre… [ouci.dntb.gov.ua]

- 6. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. | Semantic Scholar [semanticscholar.org]

- 11. Induction of apoptosis by the garlic-derived compound S-allylmercaptocysteine (SAMC) is associated with microtubule depolymerization and c-Jun NH(2)-terminal kinase 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

S-p-Methylbenzyl-L-cysteine: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific molecular mechanisms of action for S-p-Methylbenzyl-L-cysteine (S-p-MBC) is limited in publicly available scientific literature. This guide synthesizes the known biological activities of S-p-MBC, its structural analogs, and related S-substituted cysteine derivatives to propose a hypothesized mechanism of action and to provide a framework for future research.

Introduction

This compound is a derivative of the amino acid L-cysteine, characterized by the attachment of a p-methylbenzyl group to the sulfur atom.[1] Like other S-substituted cysteine derivatives, S-p-MBC exhibits a range of biological activities, including antioxidant properties and enzyme inhibition.[1] Research suggests potential cytotoxic effects against specific cancer cell lines, indicating its potential utility in oncology.[1] This document provides an in-depth exploration of the putative mechanisms through which S-p-MBC may exert its biological effects, focusing on key cellular signaling pathways implicated in inflammation, cell survival, and cell adhesion.

Core Biological Activities

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes, including the cysteine proteases papain and cathepsins.[1] The mechanism of inhibition likely involves the interaction of the S-p-methylbenzyl group with the active site of these enzymes, sterically hindering substrate access or interfering with the catalytic residues. The catalytic activity of papain, for instance, is dependent on a free thiol group from a cysteine residue (Cys25) in its active site.[[“]] Inhibitors can act by covalently modifying this critical cysteine.[[“]]

Antioxidant Properties

Similar to other cysteine derivatives, S-p-MBC is suggested to possess antioxidant properties.[1] This activity may stem from the ability of the sulfur atom to participate in redox reactions, thereby scavenging free radicals and protecting cells from oxidative stress. The antioxidant mechanism of cysteine disulfides involves a two-step reaction with hydroxyl radicals, where the disulfide is converted to a more potent antioxidant, sulfenic acid.[3]

Hypothesized Mechanism of Action in Cellular Signaling

Based on the activities of structurally related compounds, a potential mechanism of action for this compound can be postulated. It is important to reiterate that the following pathways are proposed based on indirect evidence and require direct experimental validation for S-p-MBC.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. The activity of the IκB kinase (IKK) complex, which is crucial for NF-κB activation, is dependent on critical cysteine residues.[4] It is plausible that S-p-MBC, as a cysteine derivative, could modulate the redox state of these critical cysteines or directly interact with them, thereby inhibiting IKK activity and subsequent NF-κB activation.

Hypothesized NF-κB Inhibition by this compound

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers. While direct evidence is lacking for S-p-MBC, some S-substituted cysteine derivatives have demonstrated anti-cancer effects. The mechanism could involve the modulation of upstream regulators of the PI3K/Akt pathway or direct interaction with key kinases in the cascade.

Postulated Modulation of PI3K/Akt Pathway by this compound

Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.

Downregulation of VCAM-1 Expression

Vascular cell adhesion molecule-1 (VCAM-1) is an adhesion molecule expressed on endothelial cells in response to inflammatory cytokines. It plays a crucial role in the recruitment of leukocytes to sites of inflammation. The expression of VCAM-1 is largely regulated by the NF-κB pathway. Therefore, if S-p-MBC inhibits NF-κB activation, it would consequently lead to the downregulation of VCAM-1 expression, thereby exerting an anti-inflammatory effect.

Induction of Apoptosis

The potential cytotoxic effects of S-p-MBC on cancer cells suggest that it may induce apoptosis. This could be a consequence of inhibiting pro-survival signaling pathways like NF-κB and PI3K/Akt. Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the activation of the intrinsic or extrinsic apoptotic cascades, ultimately resulting in programmed cell death.

Quantitative Data for S-substituted L-cysteine Derivatives

| Compound | Target/Assay | IC50 / EC50 | Cell Line / System | Reference |

| S-trityl-L-cysteine analog | Mitotic Kinesin Eg5 | Ki(app) of 100 nM | In vitro | [5] |

| S-trityl-L-cysteine analog | Mitotic Arrest | EC50 of 200 nM | - | [5] |

| 6,6′-dihydroxythiobinupharidine | Cathepsin S | IC50 = 3.2 μM | In vitro | [6] |

| 6,6′-dihydroxythiobinupharidine | Cathepsin L | IC50 = 13.2 μM | In vitro | [6] |

| 6,6′-dihydroxythiobinupharidine | Papain | IC50 = 70.4 μM | In vitro | [6] |

| 6,6′-dihydroxythiobinupharidine | Cathepsin B | IC50 = 1359.4 μM | In vitro | [6] |

Experimental Protocols

The following are detailed, generalized protocols for investigating the hypothesized mechanisms of action of this compound.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Experimental Workflow for NF-κB Luciferase Reporter Assay

Caption: Workflow for an NF-κB luciferase reporter assay to test S-p-MBC activity.

Methodology:

-

Cell Culture and Seeding: Culture human embryonic kidney (HEK293T) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well and incubate overnight.

-

Transfection: Transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB inducer, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

PI3K/Akt Pathway Activation by Western Blot

This method assesses the phosphorylation status of key proteins in the PI3K/Akt pathway.

Methodology:

-

Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7, PC-3) in 6-well plates. Once the cells reach 70-80% confluency, treat them with different concentrations of this compound for various time points. Include a positive control for pathway activation (e.g., IGF-1) and a vehicle control.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PI3K, total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

VCAM-1 Expression by Flow Cytometry

This protocol quantifies the cell surface expression of VCAM-1 on endothelial cells.

Methodology:

-

Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 12-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

Cell Staining: Detach the cells using a non-enzymatic cell dissociation solution. Wash the cells with FACS buffer (PBS with 1% BSA). Incubate the cells with a fluorescently labeled anti-VCAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

-

Flow Cytometry: Wash the cells to remove unbound antibody and resuspend them in FACS buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) for VCAM-1 staining and normalize it to the isotype control. Calculate the percentage of VCAM-1 positive cells and the fold change in MFI relative to the stimulated control.

Apoptosis Assessment by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Culture and Treatment: Seed a cancer cell line of interest in 6-well plates. Treat the cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Conclusion

This compound is a cysteine derivative with demonstrated antioxidant and enzyme-inhibiting properties. While direct evidence for its mechanism of action in key cellular signaling pathways is currently lacking, its structural similarity to other biologically active S-substituted cysteine derivatives suggests a potential role in modulating inflammatory and pro-survival pathways such as NF-κB and PI3K/Akt. The proposed inhibitory effects on these pathways may lead to anti-inflammatory outcomes, such as the downregulation of VCAM-1, and anti-cancer effects, including the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of these hypothesized mechanisms, which will be crucial for elucidating the therapeutic potential of this compound. Further research, including quantitative biochemical assays, cell-based studies, and in vivo models, is necessary to fully characterize its molecular targets and pharmacological profile.

References

Antioxidant Properties of S-p-Methylbenzyl-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine, which has garnered interest for its potential therapeutic applications, including its role as an antioxidant. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, drawing upon existing literature for structurally similar compounds to infer its potential mechanisms of action. This document details direct and indirect antioxidant capacities, relevant signaling pathways, and standardized experimental protocols for evaluating its efficacy. Due to a lack of specific quantitative data for this compound in the public domain, this guide leverages data from analogous cysteine derivatives to provide a robust framework for future research and development.

Introduction to this compound and Oxidative Stress

This compound belongs to the class of S-substituted cysteine derivatives. The core structure, featuring a thiol group, is a key determinant of the antioxidant properties of cysteine and its analogues. This thiol group can directly scavenge reactive oxygen species (ROS) or participate in cellular antioxidant defense systems. Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidant compounds like this compound are therefore of significant interest as potential therapeutic agents.

Direct Antioxidant Properties: Free Radical Scavenging

Comparative Quantitative Data of Cysteine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various cysteine derivatives from published studies, providing a benchmark for the potential antioxidant activity of this compound. A lower IC50 value indicates a higher antioxidant potency.

| Compound | Assay | IC50 Value | Reference |

| N-Boc-L-cysteine methyl ester | DPPH | (1048.67 ± 43.25) × 10⁻³ µmol/mL | [1] |

| N-Boc-L-cysteine methyl ester + Sm-cluster | DPPH | (8.49 ± 0.16) × 10⁻³ µmol/mL | [1] |

| Trolox (Standard) | DPPH | (18.48 ± 0.26) × 10⁻³ µmol/mL | [1] |

Indirect Antioxidant Properties: Modulation of Cellular Defense Mechanisms

Beyond direct radical scavenging, cysteine derivatives can exert antioxidant effects by upregulating endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1, a cysteine-rich protein, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, often through the modification of its reactive cysteine residues. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.

Given that this compound possesses a reactive thiol group, it is hypothesized to activate the Nrf2 pathway in a manner similar to other cysteine derivatives. This would lead to the enhanced expression of a suite of protective enzymes.

Potential Upregulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound would be expected to increase the expression of several key antioxidant enzymes:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Glutathione S-Transferases (GSTs): A family of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, facilitating their detoxification.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): These enzymes work in concert to detoxify superoxide radicals and hydrogen peroxide. Studies on S-methyl-L-cysteine have shown it can improve the activities of these enzymes.[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

To each well of a 96-well plate, add a specific volume of the sample or control solution.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the sample or control solution to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Capacity Assessment

Caption: General experimental workflow for assessing the antioxidant properties of this compound.

Hypothesized Keap1-Nrf2 Signaling Pathway Activation

Caption: Hypothesized activation of the Keap1-Nrf2 pathway by this compound.

Conclusion and Future Directions

This compound holds promise as an antioxidant compound, likely acting through both direct free radical scavenging and the modulation of endogenous antioxidant defense systems such as the Keap1-Nrf2 pathway. While direct quantitative evidence for its efficacy is currently lacking, the data from structurally related cysteine derivatives suggest that it warrants further investigation. Future research should focus on performing the standardized antioxidant assays detailed in this guide to determine its IC50 values. Furthermore, cell-based assays are crucial to confirm its ability to mitigate intracellular oxidative stress and to definitively establish its role in activating the Nrf2 signaling pathway. Such studies will be instrumental in validating the therapeutic potential of this compound for diseases associated with oxidative stress.

References

Enzyme Inhibition Profile of S-p-Methylbenzyl-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the attachment of a p-methylbenzyl group to the sulfur atom. This modification confers specific biochemical properties, including the potential to interact with and inhibit various enzymes. This technical guide provides a comprehensive overview of the known enzyme inhibition profile of this compound and its close structural analog, S-benzyl-L-cysteine. The document details the enzymes targeted, the nature of the inhibition, and the experimental methodologies used for these assessments.

Enzyme Inhibition Data

Table 1: Quantitative Inhibition Data for S-benzyl-L-cysteine (SBC)

| Inhibitor | Target Enzyme | Type of Inhibition | Kic (mM) | Kiu (mM) |

| S-benzyl-L-cysteine (SBC) | O-acetylserine(thiol) lyase (OAS-TL) | Non-competitive | 4.29 | 5.12 |

This data indicates that S-benzyl-L-cysteine binds to both the free enzyme and the enzyme-substrate complex with similar affinities, characteristic of non-competitive inhibition.

Signaling Pathways and Cellular Effects

Currently, there is a lack of direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. Studies on related compounds, such as S-methyl-L-cysteine, have suggested involvement in pathways like PI3K/Akt and p38 MAPK in response to oxidative stress. However, these findings cannot be directly extrapolated to this compound. Further research is required to elucidate the downstream cellular effects and potential signaling cascades affected by this compound.

The inhibition of O-acetylserine(thiol) lyase by the analog S-benzyl-L-cysteine disrupts the synthesis of L-cysteine, a crucial precursor for numerous biomolecules, including proteins and glutathione. This disruption can lead to a range of cellular effects, including impaired growth and increased oxidative stress.

Experimental Protocols

Detailed experimental protocols for assessing the inhibition of cysteine proteases like papain and cathepsins are provided below. These are generalized methods and would require optimization for the specific investigation of this compound.

Papain Inhibition Assay (General Protocol)

This assay is based on the hydrolysis of a chromogenic or fluorogenic substrate by papain.

Materials:

-

Papain (from Carica papaya latex)

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) for spectrophotometric assay or a fluorogenic substrate like Z-Phe-Arg-AMC for a fluorometric assay.

-

Assay Buffer: 50 mM Phosphate buffer, pH 6.5, containing 2 mM EDTA and 5 mM L-cysteine (for papain activation).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate (UV-transparent or black for fluorescence).

-

Microplate reader.

Procedure:

-

Prepare a stock solution of papain in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the papain solution to wells containing either the inhibitor dilutions or buffer (for control).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in absorbance (at 253 nm for BAEE) or fluorescence (Ex/Em appropriate for the fluorophore) over time.

-

Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination, the assay should be repeated with varying substrate concentrations.

Cathepsin Inhibition Assay (General Protocol)

This protocol is suitable for various cathepsins (e.g., Cathepsin B, L, S, K) using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin enzyme.

-

Fluorogenic Substrate: e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin S.

-

Assay Buffer: 100 mM Sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA.

-

Inhibitor: this compound in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Activate the cathepsin enzyme by pre-incubating it in the assay buffer at 37°C.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the microplate, add the activated cathepsin solution to wells containing the inhibitor dilutions or buffer.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Start the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., AMC: Ex ~360 nm, Em ~460 nm).

-

Calculate the initial reaction rates.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value. Ki values can be determined by performing the assay at multiple substrate concentrations and analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).

Unveiling the Cytotoxic Potential of S-p-Methylbenzyl-L-cysteine: A Technical Guide for Cancer Research

Disclaimer: This technical guide addresses the topic of the cytotoxic effects of S-p-Methylbenzyl-L-cysteine on cancer cell lines. It is important to note that publicly available research specifically detailing the cytotoxic effects, including quantitative data and specific signaling pathways for this compound, is limited. Therefore, this document provides a comprehensive framework for research in this area by presenting data and methodologies from studies on structurally related S-substituted L-cysteine derivatives, such as S-allyl-L-cysteine (SAC) and S-benzyl-L-cysteine. These examples are intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an anti-cancer agent.

Introduction

S-substituted L-cysteine derivatives are a class of compounds that have garnered significant interest in cancer research due to their potential cytotoxic and chemopreventive properties. The structural modifications on the sulfur atom of the cysteine molecule can lead to varied biological activities, including the induction of apoptosis and cell cycle arrest in cancer cells. This guide focuses on this compound, a derivative with potential applications in cancer therapy. While direct experimental data is sparse, research on analogous compounds suggests that this compound may exert its effects through various mechanisms, making it a compelling candidate for further investigation. This document outlines the current understanding based on related compounds, provides detailed experimental protocols for assessing its efficacy, and visualizes key cellular pathways and experimental workflows.

Quantitative Data on Related S-Substituted L-Cysteine Derivatives

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of related S-substituted L-cysteine compounds against various cancer cell lines. This data is crucial for comparative analysis and for designing initial dose-response experiments for this compound.

| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Reference |

| S-allyl-L-cysteine (SAC) | T24 (Bladder Cancer) | 52.98 mM | 48 h | [1] |

| S-allyl-L-cysteine (SAC) | T24R2 (Cisplatin-resistant Bladder Cancer) | 19.87 mM | 48 h | [1] |

| S-allyl-L-cysteine (SAC) | HCC827 (Lung Cancer) | 10-20 mM (Concentration-dependent decrease in viability) | 24, 48, 72 h | [2] |

| S-allyl-L-cysteine (SAC) | NCI-H1975 (Lung Cancer) | 10-20 mM (Concentration-dependent decrease in viability) | 24, 48, 72 h | [2] |

| Monoorganotin Schiff base compound with a benzyl moiety | MCF-7 (Breast Cancer) | 2.5 ± 0.50 µg/mL | 48 h | [3] |

| Cyclo-(Leu-S-Bzl-Cys) with 5-Fluorouracil | HCT116 (Colorectal Cancer) | Decreased the IC50 of 5-FU | Not Specified | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable research. The following sections provide methodologies for key assays to evaluate the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in different channels.

-

Data Interpretation:

-

Annexin V-FITC negative and PI negative: Viable cells.

-

Annexin V-FITC positive and PI negative: Early apoptotic cells.

-

Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells.

-

Annexin V-FITC negative and PI positive: Necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The PI fluorescence intensity is measured.

-

Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.

Generic Apoptosis Signaling Pathway

This diagram illustrates a simplified, generic signaling cascade for apoptosis, which is a common mechanism of action for many cytotoxic compounds.

Experimental Workflow for Cytotoxicity Assessment

This flowchart outlines a logical sequence of experiments to comprehensively evaluate the cytotoxic effects of a novel compound.

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of this compound on cancer cell lines is currently lacking in the scientific literature, the data from structurally similar S-substituted L-cysteine derivatives provide a strong rationale for its investigation as a potential anti-cancer agent. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future research should focus on performing the described assays to determine the IC50 values of this compound across a panel of cancer cell lines, investigating its ability to induce apoptosis and cell cycle arrest, and identifying the specific signaling pathways it modulates. Such studies will be crucial in determining the therapeutic potential of this compound and paving the way for its further development in oncology.

References

- 1. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

S-p-Methylbenzyl-L-cysteine Protein Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-p-Methylbenzyl-L-cysteine (S-p-MBC) is a derivative of the amino acid L-cysteine with demonstrated biological activities, including antioxidant and enzyme-inhibiting properties.[1][2][3] Its structural similarity to other S-alkylated cysteine derivatives suggests potential applications in modulating cellular pathways, particularly those sensitive to oxidative stress and involved in cell signaling. This technical guide provides an in-depth overview of the methodologies for studying the protein interactions of S-p-MBC, summarizes the current, though limited, understanding of its biological effects, and presents frameworks for data presentation and visualization to aid researchers in this field. While comprehensive proteomic and quantitative interaction data for S-p-MBC are not yet widely available, this guide draws upon established techniques for studying cysteine-reactive compounds and data from closely related molecules to provide a foundational resource for future investigations.

Introduction to this compound

This compound is a sulfur-containing amino acid derivative characterized by a p-methylbenzyl group attached to the sulfur atom of L-cysteine.[2][3] This modification confers specific chemical properties that are key to its biological activity. The thiol group of cysteine is highly nucleophilic and a common site for post-translational modifications and interactions with small molecules. The S-alkylation in S-p-MBC blocks this reactivity but also creates a molecule that can interact with proteins through non-covalent and potentially covalent mechanisms, influencing their function.

Studies on S-p-MBC and related compounds have indicated several biological activities of interest:

-

Enzyme Inhibition: S-p-MBC has been shown to inhibit enzymes such as papain and cathepsins.[1][2]

-

Antioxidant Properties: Like other cysteine derivatives, it is suggested to have antioxidant effects, potentially through scavenging free radicals.[1][2][3]

-

Modulation of Protein Function: The molecule is believed to interact with certain proteins, thereby influencing their function and stability.[1][2]

Given the reactivity of cysteine residues in protein function, S-p-MBC holds potential as a chemical probe to study cellular pathways and as a lead compound in drug development.

Potential Signaling Pathway Interactions

Direct studies on the signaling pathways modulated by this compound are limited. However, research on the closely related compound S-Methyl-L-cysteine (SMLC) provides valuable insights into potential mechanisms of action.

MsrA/p38 MAPK Signaling Pathway

SMLC has been shown to protect against atrial remodeling in atrial fibrillation by inhibiting oxidative stress through the MsrA/p38 MAPK signaling pathway.[4] Methionine sulfoxide reductase A (MsrA) is an enzyme that repairs oxidized methionine residues in proteins, and its activity is crucial for mitigating oxidative damage. SMLC can substitute for methionine in oxidation reactions and mediate MsrA to scavenge free radicals.[4] The p38 mitogen-activated protein kinase (MAPK) is a key signaling molecule involved in cellular responses to stress, inflammation, and apoptosis. The inhibitory effect of SMLC on the p38 MAPK pathway suggests a role in downregulating stress-induced signaling.[4]

Based on this, a hypothesized mechanism for S-p-MBC could involve similar interactions with components of the oxidative stress response and downstream signaling cascades like the p38 MAPK pathway.

References

- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 42294-52-0 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. S-Methyl-L-cysteine targeting MsrA attenuates Ang II-induced oxidative stress and atrial remodeling via the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Degradation Kinetics of S-p-Methylbenzyl-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-p-Methylbenzyl-L-cysteine is a derivative of the amino acid L-cysteine with potential applications in pharmaceutical and biochemical research. Understanding its thermodynamic stability and degradation kinetics is crucial for its development as a therapeutic agent or research tool. This technical guide provides a comprehensive overview of the available information on the stability of this compound, outlines experimental protocols for its analysis, and discusses its potential degradation pathways. While specific experimental thermodynamic and kinetic data for this molecule are not extensively available in public literature, this guide synthesizes information from closely related analogues and established principles of drug stability testing to provide a robust framework for its characterization.

Introduction

This compound is a sulfur-containing amino acid derivative characterized by a p-methylbenzyl group attached to the sulfur atom of L-cysteine. This modification significantly alters the physicochemical properties of the parent amino acid, including its stability, solubility, and biological activity. The enhanced stability of this compound compared to L-cysteine makes it an interesting candidate for various applications, including drug development and protein engineering. This document details the current understanding of its stability and provides methodologies for its comprehensive analysis.

Thermodynamic Stability

The thermodynamic stability of this compound is notably enhanced compared to unmodified L-cysteine. The presence of the para-methylbenzyl group contributes to this increased stability through resonance stabilization and steric hindrance effects, which protect the thioether bond.

Thermal Stability

This compound demonstrates thermal stability up to approximately 195°C, at which point it undergoes decomposition concurrently with melting.[1] This is a significant improvement over L-cysteine, which degrades at a lower temperature. The primary mechanism of thermal degradation is the fragmentation of the benzyl thioether linkage, a process that requires substantial activation energy.[1] Based on structural analogy with similar compounds, the activation energy for this degradation is estimated to be in the range of 150-200 kJ/mol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂S | [2] |

| Molecular Weight | 225.31 g/mol | [2] |

| IUPAC Name | (2R)-2-amino-3-[(4-methylphenyl)methyl]sulfanylpropanoic acid | [2] |

| Decomposition Temperature | ~195°C | [1] |

Degradation Kinetics and Pathways

The degradation of this compound can be induced by various environmental factors, including pH, temperature, light, and oxidizing agents. Understanding the kinetics and pathways of degradation is essential for developing stable formulations and defining appropriate storage conditions. Forced degradation studies are a critical tool for elucidating these aspects.[3][4][5]

Forced Degradation Studies

Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[3][4][5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][6]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄, room temperature to elevated temperature (e.g., 60°C) | Cleavage of the thioether bond |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH, room temperature to elevated temperature (e.g., 60°C) | Cleavage of the thioether bond, racemization |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | Oxidation of the sulfur atom to sulfoxide or sulfone |

| Thermal Degradation | Dry heat (e.g., 105°C) or in solution at elevated temperatures | Fragmentation of the benzyl thioether linkage |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage |

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be the cleavage of the C-S (thioether) bond.[1] Oxidation of the sulfur atom is another likely degradation route, leading to the formation of the corresponding sulfoxide and sulfone.

Diagram 1: Proposed Degradation Pathways of this compound

Caption: Proposed major degradation pathways for this compound.

Experimental Protocols

4.1. Stability-Indicating HPLC Method

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-35 min: 90% to 10% B35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

4.2. Forced Degradation Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 1 M NaOH, and dilute with the mobile phase to the target concentration.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a specified time. At each time point, withdraw a sample, neutralize with 1 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with the mobile phase.

-

Thermal Degradation:

-

Solution: Incubate an aliquot of the stock solution at 60°C.

-

Solid State: Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 105°C). At each time point, withdraw a sample, dissolve if necessary, and dilute with the mobile phase.

-

-

Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Diagram 2: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting and analyzing forced degradation studies.

4.3. LC-MS for Impurity Identification

To identify the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The same chromatographic conditions as the HPLC method can be used, with the eluent directed to a mass spectrometer.

Table 4: Proposed LC-MS Parameters

| Parameter | Recommended Condition |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Scan Range | m/z 100 - 1000 |

| Capillary Voltage | 3-4 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 300-350 °C |

Data analysis should involve extracting ion chromatograms for the expected m/z values of potential degradation products (e.g., sulfoxide: M+16; sulfone: M+32). Tandem MS (MS/MS) can be used to obtain fragmentation data for structural elucidation.

Metabolic Pathways

While specific metabolic pathways for this compound are not well-documented, studies on analogous compounds provide insights. The metabolism of S-benzyl-N-malonyl-L-cysteine in rats involves the action of C-S lyase to produce benzyl thiol, with hippuric acid being a major urinary metabolite.[1] Similarly, the metabolism of benzyl isothiocyanate and its cysteine conjugate in rats primarily leads to the corresponding mercapturic acid excreted in the urine. This suggests that a likely metabolic route for this compound involves cleavage of the thioether bond followed by further biotransformation of the resulting fragments.

Diagram 3: Postulated Metabolic Fate of S-Alkyl-Cysteine Derivatives

Caption: General metabolic pathways for S-substituted cysteine derivatives.

Conclusion

This compound exhibits enhanced thermal stability compared to its parent amino acid, L-cysteine, due to its S-p-methylbenzyl substitution. Its primary degradation pathways are anticipated to be the cleavage of the thioether linkage and oxidation of the sulfur atom. While specific quantitative thermodynamic and kinetic data are limited, this guide provides a comprehensive framework for its stability assessment based on established principles and data from analogous compounds. The detailed experimental protocols for forced degradation studies and stability-indicating HPLC methods offer a solid foundation for researchers and drug development professionals to thoroughly characterize the stability profile of this compound, a critical step in its potential journey from a research compound to a valuable therapeutic or biochemical tool.

References

- 1. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 42294-52-0 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility of S-p-Methylbenzyl-L-cysteine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility characteristics of S-p-Methylbenzyl-L-cysteine, a critical parameter for its application in pharmaceutical development, antioxidant research, and enzyme inhibition studies. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework for researchers, scientists, and drug development professionals to determine solubility in common research buffers. It combines qualitative insights, a detailed experimental protocol for solubility determination, and workflows for its application in relevant assays.

Understanding the Solubility Profile of this compound

This compound is a derivative of the amino acid L-cysteine, featuring a p-methylbenzyl group attached to the sulfur atom. This modification significantly alters its physicochemical properties, including solubility. The molecule possesses an amphiphilic nature, with the hydrophilic amino acid backbone and the lipophilic p-methylbenzyl group.[1] This dual character dictates its solubility behavior in aqueous solutions. The presence of the hydrophobic p-methylbenzyl group generally decreases its solubility in aqueous buffers compared to its parent molecule, L-cysteine.[1]

At physiological pH, this compound exists predominantly as a zwitterion.[1] Its solubility is influenced by the pH of the buffer system, which affects the protonation state of the carboxylic acid (pKa ~2.1) and amino (~9.8) groups.[1]

Table 1: Experimentally Determined Solubility of this compound in Common Research Buffers

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Observations |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data to be determined | Data to be determined | |

| Tris-HCl | 7.4 | 25 | Data to be determined | Data to be determined | |

| Tris-HCl | 8.0 | 25 | Data to be determined | Data to be determined | |